molecular formula C8H10F5NO4 B13395429 Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate; 2,2,2-trifluoroacetic acid

Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate; 2,2,2-trifluoroacetic acid

Cat. No.: B13395429
M. Wt: 279.16 g/mol
InChI Key: OVMBCVZBBJYYNQ-UHFFFAOYSA-N
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Description

Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate; 2,2,2-trifluoroacetic acid is a compound that combines a fluorinated pyrrolidine derivative with trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions.

For the preparation of 2,2,2-trifluoroacetic acid, industrial methods include the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . Another method involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different fluorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate; 2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: Another fluorinated compound with similar properties.

    Trifluoromethylpyrrolidine: Shares the pyrrolidine core structure with fluorine atoms.

Uniqueness

Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 4,4-difluoropyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.C2HF3O2/c1-11-5(10)4-2-6(7,8)3-9-4;3-2(4,5)1(6)7/h4,9H,2-3H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMBCVZBBJYYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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